2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Overview
Description
2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzotriazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the triazole ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).
Final coupling: The final step involves the coupling of the benzotriazole and triazole moieties with the benzamide group, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as UV stabilizers.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of the triazole ring.
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of the benzamide group.
Uniqueness
2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both benzotriazole and triazole rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N7O/c1-13-8-20-21(29-31(28-20)15-4-2-14(23)3-5-15)10-19(13)27-22(32)17-9-16(6-7-18(17)24)30-11-25-26-12-30/h2-12H,1H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERWKSMYJMXED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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